

A Comparative Guide to Orthogonal Validation of PROTAC-Mediated Protein Degradation

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Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs induce its degradation. This unique mechanism of action (MoA) necessitates a rigorous and multi-faceted validation process to confirm on-target degradation, assess selectivity, and understand the underlying biology.[1][3][4] Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial to generate a comprehensive and reliable data package for any PROTAC candidate.[1]

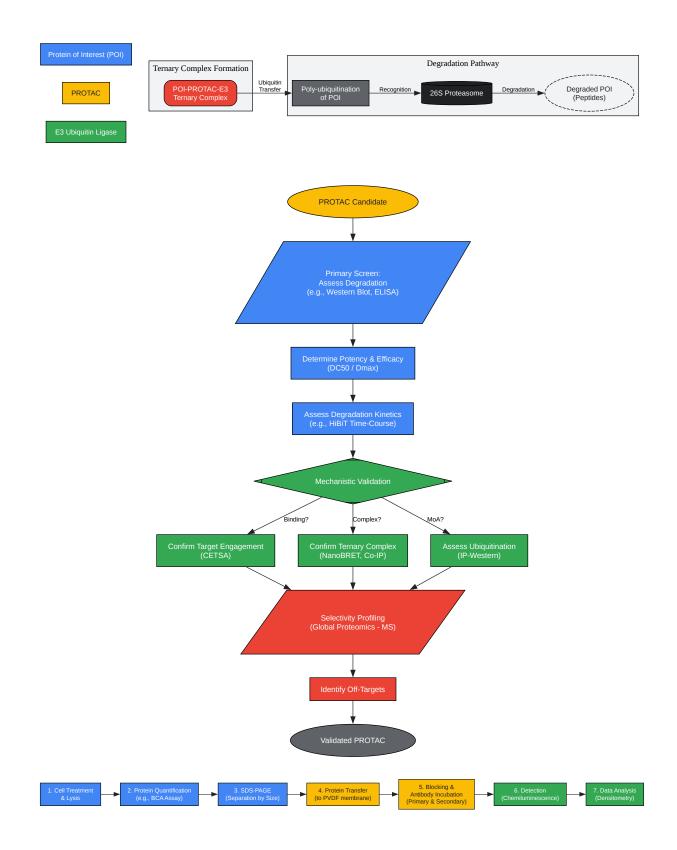
This guide provides a comparative overview of key orthogonal methods used to validate PROTAC-mediated protein degradation. We will delve into the experimental protocols for each technique, present comparative quantitative data, and illustrate the core principles and workflows.

The PROTAC Mechanism of Action: A Ternary Complex is Key

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][5] The critical first step in their MoA is the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[1][3] This induced proximity allows the E3



ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1][2][6]





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